4H-Isoxazolo[4,3-c]pyridin-5-ol, 3-amino-4,4,6,6-tetramethyl-6,7-dihydro-
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Overview
Description
3-Amino-4,4,6,6-tetramethyl-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-5-ol is a heterocyclic compound that features a unique structure combining an oxazole ring fused with a pyridine ring
Preparation Methods
The synthesis of 3-amino-4,4,6,6-tetramethyl-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-5-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxazole-pyridine fused ring system. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The amino group and hydroxyl group can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-4,4,6,6-tetramethyl-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-5-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the nature of the derivatives used.
Comparison with Similar Compounds
Similar compounds include other oxazole and pyridine derivatives. What sets 3-amino-4,4,6,6-tetramethyl-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-5-ol apart is its unique fused ring structure, which imparts distinct chemical and biological properties. Some similar compounds are:
- 4-Hydroxy-2-quinolones
- Indole derivatives
These compounds share some structural features but differ in their specific applications and properties.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-hydroxy-4,4,6,6-tetramethyl-7H-[1,2]oxazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C10H17N3O2/c1-9(2)5-6-7(8(11)15-12-6)10(3,4)13(9)14/h14H,5,11H2,1-4H3 |
InChI Key |
WXEDZWFMFLUNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NOC(=C2C(N1O)(C)C)N)C |
Origin of Product |
United States |
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